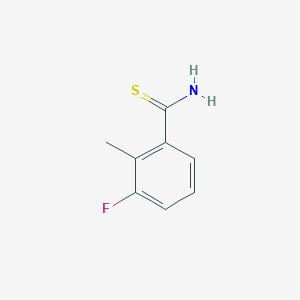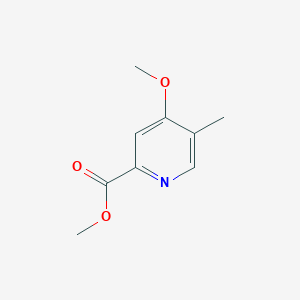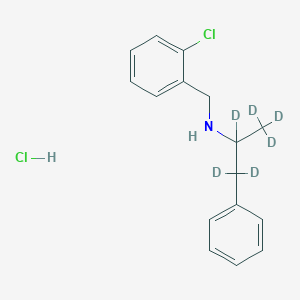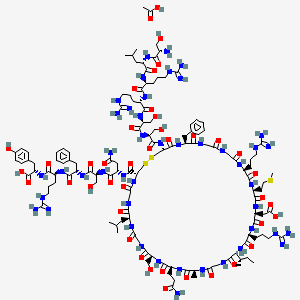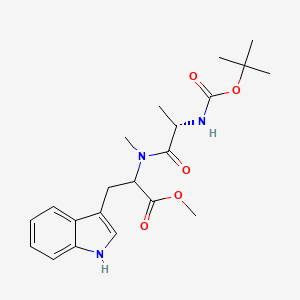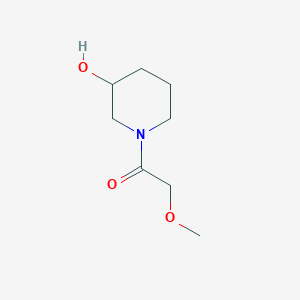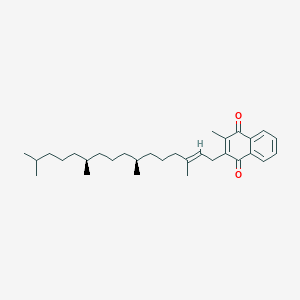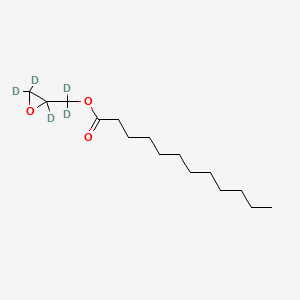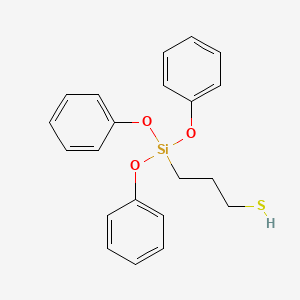
3-(Triphenoxysilyl)propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Triphenoxysilyl)propane-1-thiol is an organosilane compound characterized by the presence of a thiol group and a triphenoxysilyl group. This compound is known for its versatility in various industrial applications, particularly in surface modification, adhesive formulations, and as a coupling agent in composite materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenoxysilyl)propane-1-thiol typically involves the reaction of 3-chloropropyltriethoxysilane with thiourea, followed by hydrolysis and condensation reactions. The reaction conditions often include the use of solvents such as ethanol or toluene, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Triphenoxysilyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and atmospheric oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding silane.
Substitution: Various substituted organosilanes.
Scientific Research Applications
3-(Triphenoxysilyl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of composite materials and surface modification of nanoparticles.
Biology: Employed in the functionalization of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in adhesive formulations, coatings, and sealants for improved adhesion and durability.
Mechanism of Action
The mechanism of action of 3-(Triphenoxysilyl)propane-1-thiol involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to enhanced stability and functionality. The triphenoxysilyl group facilitates the attachment of the compound to various surfaces, providing a robust and durable coating .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)-1-propanethiol
- 3-(Aminopropyl)triethoxysilane
- 3-(Glycidyloxypropyl)trimethoxysilane
- 3-(Mercaptopropyl)methyldimethoxysilane
Uniqueness
3-(Triphenoxysilyl)propane-1-thiol stands out due to its unique combination of a thiol group and a triphenoxysilyl group. This combination provides both reactivity and stability, making it highly versatile for various applications. Its ability to form strong covalent bonds with a wide range of substrates and its effectiveness in surface modification and coupling applications highlight its uniqueness compared to other similar compounds .
Properties
Molecular Formula |
C21H22O3SSi |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-triphenoxysilylpropane-1-thiol |
InChI |
InChI=1S/C21H22O3SSi/c25-17-10-18-26(22-19-11-4-1-5-12-19,23-20-13-6-2-7-14-20)24-21-15-8-3-9-16-21/h1-9,11-16,25H,10,17-18H2 |
InChI Key |
MXXBUUAVNUMJNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O[Si](CCCS)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


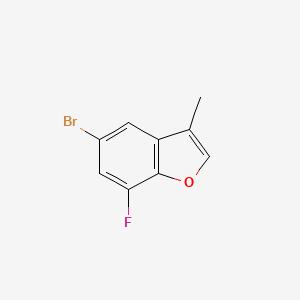
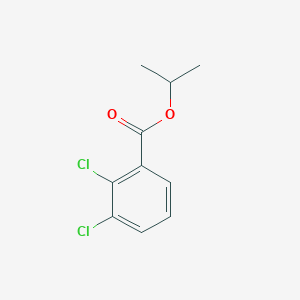

![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)
